Methyldiphenylphosphine

Catalog No.
S1505864
CAS No.
1486-28-8
M.F
C13H13P
M. Wt
200.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyldiphenylphosphine

CAS Number

1486-28-8

Product Name

Methyldiphenylphosphine

IUPAC Name

methyl(diphenyl)phosphane

Molecular Formula

C13H13P

Molecular Weight

200.22 g/mol

InChI

InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

UJNZOIKQAUQOCN-UHFFFAOYSA-N

SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2
Methyldiphenylphosphine (MDP) is an organophosphorus compound having the formula (C6H5)2PCH3. It belongs to a class of molecules containing phosphorus atoms, which have unique and versatile chemical properties. MDP was first synthesized in 1945 and has since been widely used in various scientific and industrial applications.
MDP is a white or yellowish crystalline powder, with a melting point of 89-92°C. It is slightly soluble in water but readily soluble in organic solvents such as chloroform and benzene. MDP is a stable compound, resistant to heat, air, and moisture. It has a molecular weight of 202.27 g/mol and a density of 1.09 g/cm^3.
MDP can be synthesized through several methods, including the reaction of triphenylphosphine with methyl halides or the reaction between diphenylphosphine and methyl iodide. The product can be purified through recrystallization or distillation. The synthesized MDP can be characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and mass spectrometry.
MDP can be analyzed through various techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and Fourier-transform infrared (FTIR) spectroscopy. These methods can be used to determine the purity, concentration, and structure of MDP in different samples.
MDP has been studied for its biological properties, including its ability to inhibit acetylcholinesterase, an enzyme involved in nerve signal transmission. It has also been shown to have antitumor activity and can induce apoptosis, a process of programmed cell death.
MDP is a toxic compound and can cause harm to living organisms if not handled carefully. It can cause skin and eye irritation upon contact, and inhalation or ingestion can lead to respiratory and gastrointestinal problems. It is important to follow proper safety procedures while working with MDP, such as wearing protective clothing and working in a well-ventilated area.
MDP has been widely used in various scientific experiments, including the synthesis of new compounds, the determination of reaction mechanisms, and the identification of unknown substances. It has found applications in fields such as organic chemistry, biochemistry, and pharmacology.
Research on MDP is ongoing, with scientists exploring its potential applications in different fields. Recent studies have focused on the development of new synthetic methods, the discovery of new biological activities, and the investigation of MDP's interaction with other molecules.
MDP has potential implications in various fields of research and industry. It can be used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a precursor in the production of other organophosphorus compounds. It also has applications in pharmaceuticals, with its antitumor and anti-inflammatory properties being of particular interest.
Despite its versatility, MDP has some limitations, such as its toxicity and limited solubility in water. Future research could focus on overcoming these limitations and discovering new applications for MDP, such as developing new catalysts or exploring its potential as a drug target. Other potential future directions could include the development of more efficient synthetic methods, the investigation of MDP's interaction with other compounds, and the exploration of its potential in environmental and agricultural applications.
In conclusion, Methyldiphenylphosphine is a unique and versatile compound with a range of applications in scientific research and industry. Its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions have been discussed in this comprehensive review. Further research is needed to expand our understanding of this compound and its potential applications.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1486-28-8

Wikipedia

Diphenylmethylphosphine

Dates

Modify: 2023-08-15

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